molecular formula C11H18O2 B033669 5,5-Dimethyl-3-propan-2-yloxycyclohex-2-en-1-one CAS No. 100052-60-6

5,5-Dimethyl-3-propan-2-yloxycyclohex-2-en-1-one

Katalognummer: B033669
CAS-Nummer: 100052-60-6
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: ZYWZJNJHIGBNMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Dimethyl-3-propan-2-yloxycyclohex-2-en-1-one is an organic compound with the molecular formula C11H18O2 It is a derivative of cyclohexene and is characterized by the presence of an isopropoxy group and two methyl groups attached to the cyclohexene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-propan-2-yloxycyclohex-2-en-1-one can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction, where a 1,3-dicarbonyl compound reacts with an aldehyde in the presence of a base catalyst . The reaction typically proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as silica-diphenic acid have been employed to facilitate the reaction and enhance the overall efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Dimethyl-3-propan-2-yloxycyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

5,5-Dimethyl-3-propan-2-yloxycyclohex-2-en-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5,5-Dimethyl-3-propan-2-yloxycyclohex-2-en-1-one involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,5-Dimethyl-3-propan-2-yloxycyclohex-2-en-1-one is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.

Eigenschaften

CAS-Nummer

100052-60-6

Molekularformel

C11H18O2

Molekulargewicht

182.26 g/mol

IUPAC-Name

5,5-dimethyl-3-propan-2-yloxycyclohex-2-en-1-one

InChI

InChI=1S/C11H18O2/c1-8(2)13-10-5-9(12)6-11(3,4)7-10/h5,8H,6-7H2,1-4H3

InChI-Schlüssel

ZYWZJNJHIGBNMC-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC(=O)CC(C1)(C)C

Kanonische SMILES

CC(C)OC1=CC(=O)CC(C1)(C)C

Synonyme

2-Cyclohexen-1-one,5,5-dimethyl-3-(1-methylethoxy)-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.